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molecular formula C13H10FNO B056241 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone CAS No. 115858-98-5

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Cat. No. B056241
M. Wt: 215.22 g/mol
InChI Key: SWLMSOXBPVFLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06432988B1

Procedure details

40.6 g (0.15 mol) of 2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethen-1-ol hydrochloride were refluxed with vigorous stirring for 19 h in 130 ml of 48% strength hydrobromic acid. The reaction mixture was cooled in an ice bath, and the precipitate deposited (4-fluorophenylacetic acid) was filtered off and washed with dist. water. On neutralizing the filtrate with 80 ml of ammonia water, the title compound deposited as a dark-green precipitate. The precipitate was filtered off, washed with dist. water and dried over P2O5 in vacuo: pale gray-beige powder. Yield: 14.2 g (45%).
Name
2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethen-1-ol hydrochloride
Quantity
40.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C([C:4]([C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1)=[C:5]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)[OH:6])#N.Br.FC1C=CC(CC(O)=O)=CC=1>>[F:19][C:16]1[CH:17]=[CH:18][C:13]([CH2:4][C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[O:6])=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethen-1-ol hydrochloride
Quantity
40.6 g
Type
reactant
Smiles
Cl.C(#N)C(=C(O)C1=CC=NC=C1)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with dist
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with dist
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water and dried over P2O5 in vacuo

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)CC(=O)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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